1-Fluoro-3-(3-(trifluoromethyl)phenyl)naphthalene
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Overview
Description
1-Fluoro-3-(3-(trifluoromethyl)phenyl)naphthalene is an organic compound with the molecular formula C17H10F4. It is characterized by the presence of a fluoro group and a trifluoromethyl group attached to a naphthalene ring.
Preparation Methods
The synthesis of 1-Fluoro-3-(3-(trifluoromethyl)phenyl)naphthalene typically involves the following steps:
Starting Materials: The synthesis begins with naphthalene and 3-(trifluoromethyl)phenyl derivatives.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and cost-effectiveness.
Chemical Reactions Analysis
1-Fluoro-3-(3-(trifluoromethyl)phenyl)naphthalene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution (SNAr) reactions due to the presence of the fluoro group.
Oxidation and Reduction: It can undergo oxidation reactions to form corresponding naphthoquinones and reduction reactions to yield dihydronaphthalenes.
Coupling Reactions: The compound is a suitable substrate for Suzuki-Miyaura cross-coupling reactions, forming carbon-carbon bonds with boronic acids under palladium catalysis.
Common reagents used in these reactions include palladium catalysts, boronic acids, and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Fluoro-3-(3-(trifluoromethyl)phenyl)naphthalene has several scientific research applications:
Pharmaceuticals: The trifluoromethyl group enhances the metabolic stability and bioavailability of pharmaceutical compounds.
Agrochemicals: It is used in the synthesis of agrochemicals due to its ability to improve the efficacy and environmental stability of active ingredients.
Materials Science: The compound’s unique electronic properties make it suitable for use in organic electronics and materials science research.
Mechanism of Action
The mechanism of action of 1-Fluoro-3-(3-(trifluoromethyl)phenyl)naphthalene involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can influence the compound’s lipophilicity, enhancing its ability to cross biological membranes and interact with target proteins. The fluoro group can participate in hydrogen bonding and other non-covalent interactions, affecting the compound’s binding affinity and specificity .
Comparison with Similar Compounds
1-Fluoro-3-(3-(trifluoromethyl)phenyl)naphthalene can be compared with similar compounds such as:
1-Fluoro-2-(trifluoromethyl)benzene: This compound has a similar structure but lacks the naphthalene ring, resulting in different chemical properties and applications.
3-(Trifluoromethyl)phenyl isocyanate: This compound contains the trifluoromethyl group but has an isocyanate functional group instead of a fluoro group, leading to different reactivity and uses.
Piperazine, 1-[3-(trifluoromethyl)phenyl]-: This compound features a piperazine ring, which imparts different biological activities and applications compared to the naphthalene derivative.
The uniqueness of this compound lies in its combination of the fluoro and trifluoromethyl groups attached to a naphthalene ring, providing distinct chemical and physical properties that are valuable in various research and industrial applications.
Properties
Molecular Formula |
C17H10F4 |
---|---|
Molecular Weight |
290.25 g/mol |
IUPAC Name |
1-fluoro-3-[3-(trifluoromethyl)phenyl]naphthalene |
InChI |
InChI=1S/C17H10F4/c18-16-10-13(8-12-4-1-2-7-15(12)16)11-5-3-6-14(9-11)17(19,20)21/h1-10H |
InChI Key |
MQGSSZFHSKGBCG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=C2F)C3=CC(=CC=C3)C(F)(F)F |
Origin of Product |
United States |
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